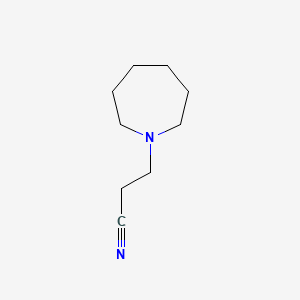

3-(Azepan-1-yl)propanenitrile

描述

Contextualization of Azepane Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form the backbone of a vast array of biologically active molecules and functional materials. Within this class, seven-membered nitrogen-containing rings, known as azepanes, represent a significant structural motif. benthamdirect.comnih.gov The azepane scaffold is present in numerous natural products and synthetic molecules with a wide spectrum of medicinal and pharmaceutical properties. nih.gov

The synthesis of azepane derivatives is an active area of research in organic chemistry. acs.org Scientists have developed various strategies for their construction, including ring-expansion reactions, tandem amination/cyclization, and other annulation protocols. benthamdirect.comnih.govacs.org The development of new, efficient methods for creating functionalized azepanes remains a key objective, as these scaffolds are considered highly valuable in the discovery of new lead compounds for drug development. nih.govacs.org The inherent flexibility and three-dimensional structure of the azepane ring allow it to interact effectively with biological targets, making its derivatives versatile components in pharmaceuticals and bioactive molecules. acs.orgtandfonline.com

Significance of Nitrile Functionality in Organic Synthesis and Medicinal Chemistry

The nitrile, or cyano (-C≡N), group is a remarkably versatile functional group in organic chemistry. fiveable.menih.gov Characterized by a carbon-nitrogen triple bond, the nitrile group is linear and polar, with the electronegative nitrogen atom rendering the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.meebsco.com This reactivity makes nitriles valuable intermediates in organic synthesis. numberanalytics.com They can be readily transformed into other critical functional groups; for instance, nitriles can be hydrolyzed to form amides and subsequently carboxylic acids, or they can be reduced to yield primary amines. ebsco.compearson.comnumberanalytics.com This transformative potential allows chemists to build more complex molecular architectures from simpler nitrile-containing precursors. numberanalytics.com

In medicinal chemistry, the nitrile group has gained increasing importance over the last few decades, with over 60 nitrile-containing small-molecule drugs on the market. tandfonline.comrsc.orgnih.gov Its inclusion in drug candidates can offer several advantages. The nitrile can act as a bioisostere, mimicking functional groups like carbonyls or hydroxyls, and can participate in hydrogen bonding with protein targets, thereby enhancing binding affinity. tandfonline.comnih.gov Furthermore, incorporating a nitrile group can improve a molecule's pharmacokinetic profile, including its metabolic stability and solubility. rsc.orgnih.gov In recent years, nitriles have also been explored as "warheads" in covalent inhibitors, where they form a reversible or irreversible bond with a target protein, a strategy that can lead to high potency and prolonged therapeutic effects. tandfonline.comrsc.org

Overview of Research Trajectories for 3-(Azepan-1-yl)propanenitrile

This compound combines the seven-membered azepane ring with a propanenitrile side chain. Research involving this specific compound and its close structural analogs primarily positions it as a building block or intermediate in the synthesis of more complex molecules for potential therapeutic applications.

The synthesis of such compounds generally involves the cyanoethylation of a secondary amine, in this case, azepane (also known as hexamethyleneimine), with acrylonitrile (B1666552). This reaction provides a straightforward method to introduce the β-cyanoethyl group onto the nitrogen atom of the heterocyclic ring.

While extensive research dedicated solely to this compound is not widely published, studies on related structures highlight the utility of its core components. For example, the azepane ring has been incorporated into derivatives designed as inhibitors for specific biological targets. In one study, a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives were synthesized and evaluated as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. nih.gov This research underscores the value of the azepane moiety in creating molecules that can fit into specific hydrophobic pockets of enzyme active sites. nih.gov

The nitrile group of this compound serves as a synthetic handle. It can be chemically modified, for instance, through reduction to the corresponding amine, 3-(azepan-1-yl)propan-1-amine, or hydrolysis to the carboxylic acid, 3-(azepan-1-yl)propanoic acid. bldpharm.com These derivatives can then be used in further synthetic steps, such as amide coupling, to build larger, more elaborate molecules for screening in drug discovery programs. The compound itself is listed in the catalogs of several chemical suppliers, indicating its availability for use in synthetic and medicinal chemistry research. sigmaaldrich.combldpharm.commatrix-fine-chemicals.comkeyorganics.net

Chemical Data for this compound

| Property | Value |

| CAS Number | 937-51-9 sigmaaldrich.com |

| Molecular Formula | C₉H₁₆N₂ sigmaaldrich.com |

| Molecular Weight | 152.24 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| SMILES | N#CCCN1CCCCCC1 matrix-fine-chemicals.com |

| InChI Key | GDQLRKPUJAWNNP-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(azepan-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQLRKPUJAWNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239546 | |

| Record name | Propionitrile, 3-(hexahydro-1H-azepin-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-51-9 | |

| Record name | Hexahydro-1H-azepine-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionitrile, 3-(hexahydro-1H-azepin-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 937-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionitrile, 3-(hexahydro-1H-azepin-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-perhydroazepin-1-ylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Hexamethyleneimino)propionitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QS8H4WBL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Organic Transformations

Direct Synthesis Approaches for 3-(Azepan-1-yl)propanenitrile

The primary and most direct method for synthesizing this compound is the aza-Michael addition, a type of conjugate addition. This reaction involves the nucleophilic addition of a secondary amine, azepane, to the electron-deficient alkene, acrylonitrile (B1666552). nih.govnih.govnih.gov This method is favored for its atom economy and straightforward approach to forming the key carbon-nitrogen bond. researchgate.net Cyclic secondary amines, such as azepane, are generally effective nucleophiles for this transformation and react readily with acrylonitrile. nih.govacs.org

Reaction of Azepane with Acrylonitrile

The core of the synthesis is the reaction between the nitrogen atom of the azepane ring and the β-carbon of acrylonitrile. The electron-withdrawing nitrile group on acrylonitrile polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by the nucleophilic amine. This reaction is a classic example of forming β-amino nitriles, which are valuable intermediates in organic synthesis. acs.org

The aza-Michael addition of amines to acrylonitrile can be performed under various conditions, often with the goal of achieving high yield, selectivity, and mild reaction parameters. While the reaction can proceed without a catalyst, its rate is often slow. nih.gov To enhance the reaction rate and yield, various catalytic systems and conditions have been explored.

Traditionally, these reactions were conducted under harsh conditions, such as high temperatures or with strong acids or bases. acs.org Modern approaches focus on milder and more efficient methods. Catalysts can range from simple bases like potassium carbonate to Lewis acids, ionic liquids, and heterogeneous nanocatalysts. nih.govresearchgate.netresearchgate.net Solvents also play a crucial role, with polar aprotic solvents like DMSO known to enhance kinetics by stabilizing charged intermediates. nih.gov However, solvent-free conditions are also effective and offer environmental and practical advantages. rsc.orgmdpi.com Temperature is another key parameter, with many modern protocols running at room temperature, although moderate heating can be used to accelerate the reaction. nih.govmdpi.com

Table 1: Optimized Reaction Conditions for Aza-Michael Addition

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| CeO₂ Nanostructures / K₂CO₃ | Water | Room Temp. | 4 h | ~95% (for aniline) | nih.gov |

| Triethylammonium (B8662869) Acetate (B1210297) (TEAA) | Neat | 25 | 1 min | >95% | researchgate.net |

| DBU | Solvent-free | 75 | 4 h | 73% (for benzylamine/crotonate) | mdpi.com |

| None (Microwave) | Solvent-free | 75 | 4 h | 73% (for benzylamine/crotonate) | mdpi.com |

| Yb(OTf)₃ | Toluene | 100 | - | Moderate to Excellent | researchgate.net |

Note: The data in this table is based on analogous aza-Michael reactions and illustrates typical conditions. Yields are specific to the substrates mentioned in the references.

Several strategies can be employed to enhance the yield of this compound.

Catalysis: The choice of catalyst is paramount. Using a highly efficient catalyst system, such as the ionic liquid triethylammonium acetate (TEAA), can lead to excellent yields in very short reaction times. researchgate.net Heterogeneous catalysts, like cerium oxide nanostructures, are also effective and offer the advantage of easy separation and recyclability. nih.govacs.org

Solvent Selection: While the reaction can be run without a solvent, polar aprotic solvents can accelerate the process. nih.gov Green solvents like water have also been used successfully, particularly with appropriate catalytic systems. nih.govresearchgate.net

Temperature and Energy Input: Optimizing the temperature is crucial. While some catalyst systems work well at room temperature, others may require moderate heating. nih.govresearchgate.net The use of microwave irradiation has been shown to be an effective method for accelerating the reaction compared to conventional heating, potentially leading to higher yields in shorter times. mdpi.com

Stoichiometry: Adjusting the molar ratio of the reactants can drive the reaction towards completion. Using a slight excess of one of the reactants, such as the amine, may improve the conversion of the limiting reagent. mdpi.com

Alternative Synthetic Routes and Precursor Utilization

While the aza-Michael addition of azepane to acrylonitrile is the most direct route, alternative synthetic strategies can be envisioned. One such alternative involves a nucleophilic substitution pathway. This would entail reacting azepane with a 3-halopropanenitrile, such as 3-chloropropanenitrile or 3-bromopropanenitrile. In this scenario, the nitrogen atom of azepane acts as a nucleophile, displacing the halide from the propanenitrile backbone to form the desired product.

Another potential, though less direct, method is the reductive amination of a suitable keto-nitrile precursor with azepane. This would require a multi-step synthesis of the precursor and is therefore less atom-economical than the direct Michael addition.

Furthermore, variations on the Michael addition itself can be considered. For instance, high-pressure conditions (piezo-aza-Michael addition) have been used to promote the reaction, leading to good yields and high stereoselectivity in certain cases. rsc.org The reaction can also be part of a cascade sequence, where the initial Michael adduct undergoes further transformations. nih.gov However, for the specific synthesis of this compound, the conjugate addition of azepane to acrylonitrile remains the most efficient and widely applied methodology.

Derivatization of this compound

The tertiary amine functionality within this compound allows for further chemical modification, most notably through quaternization reactions.

Quaternization Reactions for Ionic Liquid Formation

The nitrogen atom in the azepane ring of this compound can be readily quaternized by reacting it with an alkylating agent. This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) cation, which, when paired with a suitable anion, forms an ionic liquid. rsc.orgresearchgate.net Ionic liquids are salts with low melting points (conventionally below 100 °C) and are studied for a wide range of applications due to their unique properties like low volatility and high thermal stability. youtube.com

The synthesis typically involves reacting the parent amine with an alkylating agent such as a 1-bromoalkane or a methylating agent. rsc.orgresearchgate.net This initial reaction yields a quaternary azepanium salt with the anion corresponding to the leaving group of the alkylating agent (e.g., bromide or iodide). rsc.org If a different anion is desired, a subsequent anion exchange (metathesis) reaction can be performed. rsc.org The properties of the resulting ionic liquid, such as its melting point and viscosity, are highly dependent on the structure of both the cation's alkyl chain and the nature of the anion. rsc.org

Table 2: Quaternization of Azepane Derivatives for Ionic Liquid Synthesis

| Azepane Derivative | Quaternizing Agent | Resulting Cation | Anion (Initial) | Anion (Post-Metathesis) | Reference |

|---|---|---|---|---|---|

| N-Alkylazepane | Methylating Agent | [RN(CH₃)azepanium]⁺ | I⁻, [CF₃CO₂]⁻, [OTf]⁻ | [NTf₂]⁻ | rsc.org |

| Azepane | 1-Bromoalkanes | [R-azepanium]⁺ | Br⁻ | - | researchgate.net |

| Azepane | 1-Bromoalkoxyalkanes | [(Alkoxyalkyl)azepanium]⁺ | Br⁻ | - | researchgate.net |

Note: This table illustrates the general process of forming azepanium ionic liquids from azepane derivatives. R represents an alkyl or alkoxyalkyl group.

A Detailed Examination of this compound in Synthetic Chemistry

The chemical compound this compound is a notable molecule in the field of organic synthesis, serving as a versatile building block and a key intermediate in the creation of more complex molecular structures. This article explores its synthetic methodologies, the chemical transformations of its nitrile group, and its incorporation into sophisticated molecular architectures, particularly in the development of enzyme inhibitors.

The synthesis and subsequent reactions of this compound and its derivatives are pivotal for creating a range of functionalized molecules. These processes include quaternization of the azepane nitrogen and transformations of the nitrile group.

Synthesis of Quaternary Ammonium Salts

The azepane nitrogen in this compound can be readily alkylated to form quaternary ammonium salts. This transformation is a key step in modifying the compound's properties and reactivity.

The synthesis of 1-Butyl-1-(2-cyano-ethyl)-azepanium bromide is achieved through the quaternization of this compound with butyl bromide. This reaction involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the butyl bromide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center, with bromide as the counter-ion.

Following the formation of the quaternary ammonium bromide salt, the bromide anion can be exchanged for other anions, such as trifluoroacetate (B77799) (TFA) or trifluoromethanesulfonate (B1224126) (triflate). nih.gov These anion exchange reactions are typically performed to alter the salt's solubility, stability, or to introduce a non-coordinating anion for subsequent reactions. nih.gov The exchange process can be confirmed through various analytical techniques, including single-crystal and powder X-ray diffraction, as well as electrospray ionization mass spectrometry. nih.govaalto.fi The choice of anion can influence the physical and chemical properties of the resulting salt. nih.gov

| Starting Material | Reagent | Product |

| 1-Butyl-1-(2-cyano-ethyl)-azepanium Bromide | Silver Trifluoroacetate | 1-Butyl-1-(2-cyano-ethyl)-azepanium Trifluoroacetate |

| 1-Butyl-1-(2-cyano-ethyl)-azepanium Bromide | Silver Trifluoromethanesulfonate | 1-Butyl-1-(2-cyano-ethyl)-azepanium Trifluoromethanesulfonate |

Transformation of the Nitrile Group

The nitrile group of this compound is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

The hydrolysis of nitriles is a fundamental transformation in organic chemistry. chemguide.co.uk Under acidic conditions, this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(azepan-1-yl)propanoic acid. askfilo.comvedantu.comdoubtnut.com This reaction typically proceeds in two stages: the nitrile is first converted to a propionamide (B166681) intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. chemguide.co.ukvedantu.com The reaction is generally carried out by heating the nitrile with a dilute acid, such as hydrochloric acid. chemguide.co.uk

| Reactant | Conditions | Intermediate | Final Product |

| This compound | Dilute Acid, Heat | 3-(Azepan-1-yl)propaneamide | 3-(Azepan-1-yl)propanoic acid |

In medicinal chemistry, the nitrile group can be replaced by other functional groups that are considered bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a molecule. For the nitrile group, common bioisosteres include tetrazoles, oxadiazoles, and other five-membered heterocycles. These transformations are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Incorporation into Complex Molecular Architectures

This compound serves as a key building block in the synthesis of more intricate molecules, particularly those with therapeutic potential.

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including Alzheimer's disease. nih.govnih.gov The development of potent and selective GSK-3β inhibitors is an active area of research. nih.govnih.govresearchgate.net The cyanoethyl substituent, derived from this compound or a similar precursor like acrylonitrile, has been incorporated into various scaffolds to create GSK-3β inhibitors. researchgate.net For instance, the synthesis of potent pyrimido[4,5-b]indole-based GSK-3β inhibitors has involved the reaction of a piperidine (B6355638) intermediate with acrylonitrile to introduce the cyanoethyl group. researchgate.net This moiety has been shown to contribute to the inhibitory potency of the final compounds. researchgate.net

| Compound Class | Target | Role of Cyanoethyl Group |

| Pyrimido[4,5-b]indoles | GSK-3β | Contributes to inhibitory potency |

| Pyrazines | GSK-3β | Part of the inhibitor scaffold |

| 1-Aryl-3-benzylureas | GSK-3β | Component of potent inhibitors |

Incorporation into Complex Molecular Architectures

Integration into Pyrrolo[2,3-c]pyridine Systems

One plausible approach would involve the functionalization of the nitrile group of this compound to generate a key intermediate suitable for cyclization. For instance, the nitrile group could be reduced to a primary amine, yielding 3-(azepan-1-yl)propan-1-amine. This amine could then be condensed with a suitably substituted chloropyridine derivative, such as a 3-nitropyridine (B142982) bearing a leaving group at the 4-position, to form a secondary amine. Subsequent intramolecular cyclization, potentially via a transition-metal-catalyzed process or a classical cyclization method like the Madelung indole (B1671886) synthesis, could then furnish the desired pyrrolo[2,3-c]pyridine ring system with the azepanylpropyl substituent.

The general principle of constructing pyrrolo[2,3-c]pyridine rings often involves the formation of bonds between positions 2 and 3 of the pyrrole (B145914) ring, starting from a functionalized pyridine (B92270) precursor thieme-connect.de. The specific reaction conditions would need to be optimized to favor the desired intramolecular cyclization over potential side reactions.

Formation of Piperazine- and Piperidine-Containing Derivatives

The propanenitrile moiety of this compound serves as a versatile handle for the synthesis of various nitrogen-containing heterocycles, including piperazine (B1678402) and piperidine derivatives.

The formation of a piperazine derivative from this compound is not a direct transformation. However, the nitrile group can be manipulated to introduce the necessary functionalities for constructing a piperazine ring. One conceptual pathway could involve the hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an amide. Subsequent reduction and further chemical transformations could lead to a diamine precursor, which could then be cyclized to form a piperazine ring. It is important to note that this would be a multi-step process requiring careful selection of reagents and reaction conditions.

More directly, the nitrile group is a common precursor for the synthesis of piperidine derivatives . A well-established method involves the reduction of the nitrile to a primary amine, 3-(azepan-1-yl)propan-1-amine. This amine can then participate in various cyclization reactions to form a piperidine ring. For example, a tandem alkynyl aza-Prins–Ritter reaction can be employed to synthesize piperidine derivatives from nitriles rsc.org. In a hypothetical scenario, the primary amine derived from this compound could react with an appropriate unsaturated aldehyde or ketone in the presence of a Lewis acid to initiate an aza-Prins cyclization, ultimately leading to a piperidine ring. The reaction of isatin (B1672199) derivatives with piperidine has been shown to result in ring-opened products, indicating the nucleophilic nature of the piperidine nitrogen and its potential to engage in reactions that could lead to the formation of new heterocyclic systems maxapress.com.

Development of Azepane-Based Amines through Hydroaminomethylation

Hydroaminomethylation is a powerful one-pot reaction that combines hydroformylation and reductive amination to convert an alkene into a higher amine. This methodology could theoretically be employed for the synthesis of azepane-based amines like this compound itself, or for the elaboration of its derivatives.

In a hypothetical synthesis of this compound via hydroaminomethylation, acrylonitrile could be used as the alkene substrate. The reaction would proceed in the presence of a catalyst (typically a rhodium or cobalt complex), syngas (a mixture of carbon monoxide and hydrogen), and azepane as the amine source. The hydroformylation of acrylonitrile would generate an aldehyde intermediate, which would then undergo in-situ reductive amination with azepane to yield the target molecule, this compound. The efficiency and selectivity of this reaction would be highly dependent on the catalyst system and reaction conditions.

Stereochemical Considerations in Synthesis

The presence of the azepane ring in this compound introduces the possibility of stereoisomerism in its derivatives, particularly when new stereocenters are created during synthetic transformations.

Diastereoselective Synthetic Pathways

When this compound is used as a starting material for the synthesis of more complex molecules, the formation of diastereomers is a key consideration if new chiral centers are introduced. For instance, in the previously discussed hypothetical synthesis of piperidine derivatives, if the cyclization reaction creates one or more new stereocenters, the product will be a mixture of diastereomers.

The inherent chirality of a substituted azepane precursor can influence the stereochemical outcome of a reaction. For example, if a chiral derivative of this compound were used, where the azepane ring itself is chiral, it could exert diastereoselective control over subsequent reactions. This is a common strategy in asymmetric synthesis, where the stereochemistry of the starting material directs the formation of a specific stereoisomer of the product.

Influence of Reaction Conditions on Stereoselectivity

The stereoselectivity of a reaction can be significantly influenced by the reaction conditions, including the choice of catalyst, solvent, temperature, and reagents. In the context of synthesizing derivatives from this compound, these factors would play a crucial role in determining the ratio of diastereomers produced.

For example, in a cyclization reaction to form a piperidine ring, the use of a chiral catalyst could favor the formation of one enantiomer over the other, a process known as enantioselective catalysis. Similarly, the choice of a bulky Lewis acid or a specific solvent could influence the transition state geometry of the cyclization, thereby affecting the diastereoselectivity.

The E2 elimination reaction is a classic example where the stereochemistry of the starting material dictates the stereochemistry of the product, making it a stereospecific reaction youtube.comyoutube.comkhanacademy.org. While not directly applicable to the functionalization of this compound in the examples discussed, it illustrates the fundamental principle that reaction mechanisms can have a profound impact on the stereochemical outcome. In stereoselective reactions, one stereoisomer is formed preferentially, and this preference can often be tuned by modifying the reaction conditions masterorganicchemistry.com.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 3-(Azepan-1-yl)propanenitrile offers a distinctive fingerprint of the proton environments within the molecule. The spectrum is characterized by a series of multiplets corresponding to the protons of the azepane ring and the propanenitrile side chain.

The protons of the propanenitrile moiety are expected to appear as two distinct triplets. The two protons on the carbon adjacent to the nitrile group (C2') are deshielded by the electron-withdrawing nature of the cyano group and would likely resonate in the downfield region. The adjacent methylene (B1212753) protons (C3') would also appear as a triplet, coupled to the C2' protons.

The protons on the azepane ring exhibit more complex splitting patterns due to their conformational flexibility. The two protons on the carbon atom alpha to the nitrogen (C2 and C7) are diastereotopic and are expected to show distinct signals, likely as complex multiplets. The remaining methylene protons on the azepane ring (C3, C4, C5, and C6) would resonate in the more upfield region of the spectrum, with overlapping multiplets.

A detailed assignment of these protons can be achieved through two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.7 (Predicted) | t | 2H | H-2' |

| ~ 2.6 (Predicted) | t | 2H | H-3' |

| ~ 2.5 (Predicted) | m | 4H | H-2, H-7 |

| ~ 1.6 (Predicted) | m | 8H | H-3, H-4, H-5, H-6 |

Note: The chemical shifts are predicted based on known values for similar N-alkylated azepanes and propanenitrile derivatives. Actual experimental values may vary.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in this compound. The spectrum is expected to show a total of nine distinct carbon signals.

The carbon of the nitrile group (C1') is characteristically found in the downfield region of the spectrum. The carbons of the propanenitrile side chain (C2' and C3') will appear at distinct chemical shifts. The carbon atoms of the azepane ring will also give rise to separate signals. The carbons alpha to the nitrogen (C2 and C7) are expected to be in a similar region, while the other ring carbons (C3, C4, C5, and C6) will resonate at higher field strengths.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for distinguishing between CH, CH₂, and CH₃ groups and for directly correlating each carbon atom to its attached proton(s), respectively, leading to an unambiguous assignment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 119 (Predicted) | C-1' (CN) |

| ~ 54 (Predicted) | C-2, C-7 |

| ~ 53 (Predicted) | C-3' |

| ~ 27 (Predicted) | C-3, C-6 |

| ~ 26 (Predicted) | C-4, C-5 |

| ~ 17 (Predicted) | C-2' |

Note: The chemical shifts are predicted based on known values for similar N-alkylated azepanes and propanenitrile derivatives. Actual experimental values may vary.

Utility in Confirming Molecular Structure and Purity

The combination of ¹H and ¹³C NMR spectroscopy serves as a powerful tool for the definitive confirmation of the molecular structure of this compound. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a unique and comprehensive dataset that can be matched with the expected structure.

Furthermore, NMR spectroscopy is highly effective for assessing the purity of a sample. The presence of any unexpected signals in the NMR spectra would indicate the presence of impurities. The integration of these impurity signals relative to the signals of the main compound can be used to quantify the level of purity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) is a highly sensitive technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in the positive ion mode. This "soft" ionization technique minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule.

For this compound, ESI-LC-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [C₉H₁₆N₂ + H]⁺.

Determination of Molecular Mass and Fragment Ions

The molecular mass of this compound is 152.24 g/mol . rsc.orgsigmaaldrich.com In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 153.25. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometer, MS/MS), a characteristic fragmentation pattern can be obtained. The fragmentation of this compound would likely involve cleavage at the bonds adjacent to the nitrogen atom and the nitrile group. Common fragmentation pathways for N-alkylated amines include alpha-cleavage, leading to the loss of alkyl radicals from the nitrogen-containing ring. The propanenitrile side chain can also undergo fragmentation. The analysis of these fragment ions provides valuable information for confirming the connectivity of the atoms within the molecule.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Predicted) | Ion | Proposed Fragment |

| 153.25 | [M+H]⁺ | Protonated this compound |

| 98.13 | [M+H - C₃H₄N]⁺ | Azepane ring fragment |

| 84.11 | [C₅H₁₀N]⁺ | Fragment from azepane ring cleavage |

| 55.06 | [C₃H₅N+H]⁺ | Protonated propanenitrile fragment |

Note: The m/z values are predicted based on the expected fragmentation patterns of similar compounds. Actual experimental values and the relative abundance of fragments may vary depending on the instrument and conditions used.

Predicted Collision Cross Section (CCS) Values and Adduct Analysis

These models utilize large datasets of experimentally measured CCS values and molecular descriptors to forecast the CCS of unknown compounds with a high degree of accuracy. nih.gov For small molecules, prediction errors are often less than 5%. nih.gov Support vector machine (SVM) and extreme gradient boosting (XGBoost) are among the machine learning algorithms that have been successfully applied for CCS prediction. nih.govmdpi.com

In mass spectrometry, this compound is expected to primarily form protonated molecules, [M+H]⁺, and, depending on the solvent system, sodiated adducts, [M+Na]⁺. nih.govsemanticscholar.org Predictive models often provide separate predictions for these different adducts. The predicted CCS values can then be used as an additional identifier when analyzing samples by IM-MS, helping to distinguish the compound from isomers and other co-eluting species. nih.gov The accuracy of these predictions for [M+H]⁺ adducts can have a median relative error of around 1.42-1.50%, while for [M+Na]⁺ adducts, it is approximately 1.76-1.82%. nih.govsemanticscholar.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key structural features.

The two primary functional groups in this compound are the nitrile group (-C≡N) and the tertiary amine within the azepane ring.

Nitrile Group (-C≡N): This group exhibits a very characteristic sharp and intense absorption band in the region of 2220-2260 cm⁻¹. spectroscopyonline.comuniroma1.it For saturated nitriles, this peak typically appears between 2240 and 2260 cm⁻¹. spectroscopyonline.com The intensity of this band is due to the significant change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond. spectroscopyonline.com

Tertiary Amine (Azepane Ring): As a tertiary amine, this compound will not show the N-H stretching vibrations that are characteristic of primary and secondary amines (typically found around 3300-3500 cm⁻¹). libretexts.orgopenstax.org The absence of bands in this region is a strong indicator of a tertiary amine structure. libretexts.orgopenstax.org

C-H Bonds: The molecule will also display C-H stretching vibrations from the methylene groups of the azepane ring and the propyl chain. These are typically observed in the 2850-3000 cm⁻¹ region. uniroma1.it C-H bending vibrations also occur in the fingerprint region (below 1500 cm⁻¹). uniroma1.it

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2240-2260 | Strong, Sharp |

| Alkane (C-H) | Stretch | 2850-3000 | Strong |

| Alkane (C-H) | Bend | 1450-1470 | Strong |

| Tertiary Amine (N-H) | Stretch | Absent | - |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for determining the purity of chemical compounds like this compound. google.com These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. google.com

For a non-volatile and polar compound like this compound, reversed-phase HPLC or UPLC would be the most common approach. In this mode, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The purity of a sample is assessed by monitoring the eluent with a suitable detector, most commonly an ultraviolet (UV) detector. A pure sample will ideally show a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks would indicate impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative determination of purity. UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. While specific methods for this compound are not detailed in the public literature, general principles of reversed-phase chromatography would apply for its purity assessment.

Integration of Spectroscopic Data for Comprehensive Structural Determination

While each spectroscopic technique provides valuable pieces of the structural puzzle, the unambiguous determination of the structure of this compound is achieved through the integration of data from multiple methods. uniroma1.it

The process of comprehensive structural elucidation would typically involve:

Mass Spectrometry (MS): To determine the molecular weight (152.24 g/mol for C₉H₁₆N₂) and elemental composition.

Infrared (IR) Spectroscopy: To confirm the presence of the key functional groups, namely the nitrile (sharp peak around 2240-2260 cm⁻¹) and the absence of N-H bonds, indicating a tertiary amine. spectroscopyonline.comopenstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map out the carbon-hydrogen framework of the molecule. ¹H NMR would show the number of different types of protons and their connectivity, while ¹³C NMR would identify the number of unique carbon environments.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC): To establish definitive correlations between protons and carbons, confirming the connectivity of the propyl chain to the nitrogen of the azepane ring.

By combining the information from these techniques, a complete and confident structural assignment of this compound can be made, leaving no ambiguity as to its chemical identity.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization

Conformational analysis of 3-(Azepan-1-yl)propanenitrile is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological macromolecules. The azepane ring, a seven-membered saturated heterocycle, can adopt multiple low-energy conformations, such as chair and boat forms. Computational modeling, supported by experimental techniques like 1H NMR spectroscopy, has been used to investigate the conformational preferences of substituted azepanes. rsc.org

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C of propanenitrile) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 175° (anti-periplanar) | 0.00 | 65 |

| 2 | 65° (gauche) | 1.25 | 25 |

| 3 | -68° (gauche) | 1.30 | 10 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, offering insights into its flexibility, solvent interactions, and binding dynamics with target proteins. mdpi.com

Investigation of Binding Modes with Biological Targets

MD simulations are instrumental in exploring how this compound might interact with potential biological targets. By simulating the compound within the active site of a receptor or enzyme, researchers can observe the stability of different binding poses and identify key interactions that contribute to binding affinity. nih.gov For instance, simulations could reveal whether the nitrile group acts as a hydrogen bond acceptor or engages in other polar interactions. nih.gov

Assessment of Molecular Interactions

The nitrile group is a versatile functional group in medicinal chemistry, capable of participating in various non-covalent interactions. nih.gov MD simulations can quantify the nature and strength of these interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, between this compound and its surrounding environment, be it solvent molecules or amino acid residues in a protein's binding pocket. nih.gov The electrostatic potential surface of the molecule can also be calculated to predict regions of positive and negative potential, which are crucial for molecular recognition.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. nih.govnih.govchemrxiv.org Computational methods, particularly quantitative structure-activity relationship (QSAR) models, are powerful tools in this endeavor. For a series of analogs of this compound, QSAR can establish a mathematical relationship between structural descriptors (e.g., steric, electronic, and hydrophobic properties) and their observed biological activity. This allows for the rational design of new derivatives with potentially improved potency and selectivity. nih.govnih.govchemrxiv.org

Prediction of Molecular Properties and Drug-likeness

In the early stages of drug discovery, it is essential to assess the "drug-likeness" of a compound, which refers to its potential to be developed into an orally bioavailable drug. researchgate.netnih.gov Various computational models and filters, such as Lipinski's Rule of Five, are used to predict key physicochemical properties related to absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com

Table 2: Predicted Physicochemical Properties and Drug-likeness of this compound

| Property | Predicted Value | Compliance |

| Molecular Weight | 152.24 g/mol | Yes |

| LogP (octanol-water partition coefficient) | 1.85 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 2 | Yes |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | Yes |

Note: These values are calculated based on the chemical structure and are predictive in nature.

Docking Studies with Target Enzymes and Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is crucial for identifying potential biological targets for this compound and for understanding the structural basis of its activity. Docking algorithms score different binding poses based on their predicted binding affinity, providing a rank-ordered list of potential interaction modes. nih.gov The nitrile group, for example, can be a key pharmacophore, and docking studies can reveal its specific interactions within a binding site, such as forming hydrogen bonds with backbone amides or interacting with specific amino acid side chains. nih.govresearchgate.net

Applications in Advanced Chemical Research

Role in the Development of Ionic Liquids for Cellulose (B213188) Dissolution

3-(Azepan-1-yl)propanenitrile is a key starting material in the synthesis of nitrile-functionalized azepanium ionic liquids. researchgate.net These specialized solvents have been developed to address the significant challenge of dissolving cellulose, a highly abundant and recalcitrant biopolymer. The process involves the reaction of azepane with acrylonitrile (B1666552) to produce this compound, which is then used to create various ionic liquids. researchgate.net

Researchers have synthesized a range of nitrile-functionalized azepanium ionic liquids to test their ability to dissolve cellulose. researchgate.net Studies have shown that these ionic liquids are effective solvents for this purpose. Specifically, azepanium-based nitrile-functionalized ionic liquids have demonstrated the capacity to dissolve up to 2% by weight of cellulose at a temperature of 120°C over a period of 48 hours. researchgate.net The characterization of these synthesized ionic liquids was confirmed using techniques such as 1H NMR, 13C NMR, and CHN elemental analysis. researchgate.net

The table below details the ionic liquids synthesized using this compound as a precursor for cellulose dissolution studies.

| Precursor Compound | Resulting Ionic Liquid |

| This compound | 1-Butyl-1-(2-cyano-ethyl)-azepanium bromide |

| This compound | 1-Butyl-1-(2-cyano-ethyl)-azepanium trifluoromethane (B1200692) sulfonate |

| This compound | 1-Butyl-1-(2-cyano-ethyl)-azepanium trifluoroacetate (B77799) |

Data sourced from ResearchGate. researchgate.net

Following dissolution and regeneration, the morphology and properties of the cellulose were analyzed to ensure the solvent did not chemically alter the polymer. researchgate.net Fourier-transform infrared spectroscopy (FTIR) results indicated that the azepanium-based ionic liquids dissolve cellulose without causing any functionalization. researchgate.net Furthermore, thermogravimetric analysis (TGA) was employed to measure the thermal decomposition temperature of the cellulose before and after the dissolution process, confirming the integrity of the regenerated material. researchgate.net

Precursor in the Synthesis of Pharmacologically Relevant Compounds

The structural motifs derived from precursors like this compound are integral to the design of molecules targeting key enzymes in disease pathways. The introduction of a cyanoethyl group, achieved by reacting a cyclic amine with acrylonitrile, is a synthetic strategy employed in the development of potent enzyme inhibitors. researchgate.net

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine protein kinase that has become a significant target for drug discovery, particularly for neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov A class of 9H-pyrimido[4,5-b]indole-based compounds has been identified as potent inhibitors of GSK-3β. researchgate.netresearchgate.net The synthesis of these inhibitors often involves the reaction of a substituted piperidine (B6355638) with acrylonitrile to introduce a cyanoethyl group, a key pharmacophoric feature. researchgate.net This synthetic step is analogous to the formation of this compound.

Significant research has focused on optimizing the structure of these pyrimido[4,5-b]indole derivatives to maximize their inhibitory effect on GSK-3β. Structure-activity relationship (SAR) studies have revealed several key factors for enhancing potency.

Stereochemistry : The stereoisomeric configuration has a profound impact on inhibitory activity. For a series of pyrimido-indole derivatives, the (R)-enantiomers were found to be more potent inhibitors of GSK-3β compared to their (S)-counterparts. researchgate.net

Substituents : The nature of substituents on the indole (B1671886) ring system is crucial. Increasing the size of aryl halide substituents at certain positions (e.g., moving from fluorine to chlorine to iodine) has been shown to increase potency by allowing for better interaction with a hydrophobic cleft in the enzyme's active site. nih.gov

The table below presents examples of GSK-3β inhibitors from this class and their corresponding inhibitory concentrations.

| Compound | Target | IC50 Value |

| (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile | GSK-3β | 2.24 µM |

| Enantiopure compound (R)-70 (a pyrimido-indole derivative) | GSK-3β | 0.36 µM |

| Thieno[3,2-c]pyrazol-3-amine derivative 16b | GSK-3β | 3.1 nM |

Data sourced from various scientific publications. nih.govresearchgate.net

A critical aspect of drug development is ensuring that a potent compound is also metabolically stable enough to be effective. An early lead compound, 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile, demonstrated promising GSK-3β inhibitory potency. researchgate.net However, subsequent studies revealed that this compound underwent rapid degradation when exposed to human liver microsomes. researchgate.net This finding prompted further synthetic efforts to improve metabolic stability. Researchers began preparing a series of amide-based derivatives, initiating new structure-activity relationship studies to find a balance between high potency and improved metabolic profile. researchgate.net

Estrogen Receptor Ligands

In the pursuit of selective estrogen receptor modulators, researchers have investigated propionitrile-based structures as potential ligands. Studies have revealed that the nitrile functionality can be critical for achieving selectivity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). nih.gov For instance, the compound 2,3-bis(4-hydroxyphenyl)propionitrile (B1662864) (DPN) has been identified as a potent agonist with a 70-fold higher binding affinity and 170-fold greater potency for ERβ compared to ERα. nih.gov

Research into the structure-activity relationship of these ligands has demonstrated that modifications to the core structure significantly influence receptor affinity and selectivity. The addition of a second nitrile group or a methyl substituent at an ortho position on the beta-aromatic ring can further enhance both the binding affinity and selectivity for ERβ. nih.gov While not direct derivatives of this compound, these findings underscore the importance of the propionitrile (B127096) scaffold in designing ERβ-selective compounds, suggesting that novel derivatives incorporating elements like the azepane ring could be a fruitful area for exploration. nih.gov The linear geometry and specific polarity offered by the nitrile group are considered key to this subtype selectivity. nih.gov

Potential in Anticancer and Antimalarial Drug Discovery

The development of novel therapeutic agents for cancer and malaria is a critical area of research, often focused on the discovery of new molecular scaffolds that can overcome drug resistance. nih.govnih.gov While direct studies of this compound in these areas are not extensively documented, its derivatives and related heterocyclic systems show significant promise. Organic nitriles and their derivatives are a class of compounds known to exhibit a range of biological activities, including potential anticancer properties. ontosight.ai

Furthermore, many heterocyclic compounds, such as benzo-1,4-thiazine derivatives, have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimalarial effects. nih.gov Given that this compound is a valuable building block for synthesizing diverse heterocyclic systems, it represents a starting point for creating libraries of novel compounds. The urgent need for new antimalarial drugs with innovative mechanisms of action to combat resistant Plasmodium strains drives the exploration of unique molecular architectures that can be derived from versatile precursors like this compound. nih.gov

Derivatives with Anti-HIV Activity

A significant application of structures related to this compound is in the development of potent anti-HIV agents. Research has focused on modifying complex natural products, such as triterpenes, to enhance their antiviral profiles. core.ac.uk Specifically, derivatives of betulinic acid and moronic acid have shown powerful anti-HIV activity. core.ac.uknih.gov

In one study, modifications at the C-28 position of moronic acid led to the synthesis of compounds with significant antiviral efficacy. Compound 20 from this study, a C-28 amide derivative, exhibited potent anti-HIV activity against the NL4-3 strain, a protease inhibitor-resistant strain (PI-R), and a strain resistant to the parent drug. core.ac.uk The synthesis of such amides often involves an amine precursor, which can be readily obtained by the chemical reduction of a nitrile, highlighting a potential synthetic application for this compound-derived amines.

Table 2: In Vitro Anti-HIV Activity of a Potent Moronic Acid Derivative (Compound 20)

| HIV-1 Strain | Cell Line | EC₅₀ (µM) | Reference |

| NL4-3 | MT-4 | 0.0085 | core.ac.uk |

| PI-R | MT-4 | 0.021 | core.ac.uk |

| FHR-2 | MT-4 | 0.13 | core.ac.uk |

| EC₅₀ represents the concentration of the compound required to inhibit viral replication by 50%. |

Further research into bi-functional betulinic acid derivatives, which incorporate side chains at both the C-3 and C-28 positions, has yielded compounds with dual mechanisms of action, inhibiting both HIV-1 entry and maturation. nih.gov This strategy has produced molecules with potencies in the nanomolar range, demonstrating that complex side chains, potentially derived from building blocks like this compound, are crucial for developing next-generation anti-HIV therapies. nih.gov

Building Block in the Synthesis of Diverse Heterocyclic Systems

This compound is recognized as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic frameworks. myskinrecipes.combldpharm.com Its bifunctional nature, with a nucleophilic tertiary amine and an electrophilic nitrile group, allows for a wide range of chemical transformations. arkat-usa.org The nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to a primary amine, creating a new reactive site and extending the carbon chain. nih.govoakwoodchemical.com This flexibility makes it an attractive starting material for generating novel structures for pharmaceutical and materials science research. bldpharm.commyskinrecipes.com

Synthesis of Piperidine-Based Compounds

The synthesis of piperidine rings, a common motif in many pharmaceuticals, can be approached using precursors derived from this compound. A key synthetic transformation is the reduction of the nitrile group to form the corresponding primary amine, 3-(Azepan-1-yl)propan-1-amine. nih.gov This diamine can then serve as a substrate for intramolecular cyclization reactions to form new heterocyclic rings. For example, through appropriate derivatization and subsequent cyclization, it is possible to construct piperidine frameworks. Synthetic strategies such as palladium-catalyzed allylic amination and Michael additions are established methods for creating substituted piperidines from suitable precursors. whiterose.ac.uk The presence of the azepane ring attached to the piperidine core, as seen in compounds like azepan-1-yl-piperidin-3-yl-methanone, illustrates the integration of these two important heterocyclic systems. scbt.com

Formation of Thiazinane Derivatives

The formation of thiazinane heterocycles is another significant application of precursors derived from this compound. The primary amine obtained from the reduction of the nitrile is an ideal component for the synthesis of 1,3-thiazinan-4-ones. nih.govsemanticscholar.org In a multicomponent reaction, this amine can be condensed with 3-mercaptopropionic acid and various aldehydes to yield 2,3-substituted-1,3-thiazinan-4-ones. semanticscholar.org This synthetic route is highly versatile, allowing for the introduction of diverse substituents onto the thiazinane ring. The resulting thiazinane structures are of interest in medicinal chemistry due to their association with a range of biological activities. nih.gov

Exploration of Azepine and Azepinone Frameworks

The azepane ring within this compound serves as a stable structural core that can be incorporated into larger, more complex heterocyclic systems. Research has shown the synthesis of elaborate molecules where the azepan-1-yl group is attached to other frameworks, such as in 4-azepan-1-yl-3-nitro-1-phenyl-1H-quinolin-2-one. sigmaaldrich.com Beyond simple incorporation, the propionitrile side chain provides a reactive handle for building new fused or spirocyclic ring systems. Synthetic strategies could potentially involve intramolecular reactions between a functionalized side chain and the azepane ring itself, or using the side chain to build a new, larger ring structure, such as an azepinone. The exploration of these synthetic pathways allows for the creation of novel three-dimensional molecular architectures based on the azepine scaffold.

Materials Science Applications

No research was found that details the application of this compound in materials science.

Investigation of Antimicrobial Potency of Material Formulations

No data exists in the public domain regarding the investigation of the antimicrobial potency of material formulations containing this compound. Research into its effectiveness against bacteria or fungi when incorporated into materials has not been reported.

Mechanistic Investigations of Reactions Involving 3 Azepan 1 Yl Propanenitrile

Mechanisms of Nitrile Group Transformations

The carbon-nitrogen triple bond of the nitrile group in 3-(azepan-1-yl)propanenitrile is a key site for chemical modification, primarily through hydrolysis and reduction reactions. These transformations convert the nitrile into other valuable functional groups like carboxylic acids, amides, and primary amines.

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions to ultimately yield a carboxylic acid. libretexts.orgchemistrysteps.comchemistrysteps.comlumenlearning.com The reaction proceeds via an amide intermediate, which can sometimes be isolated under controlled conditions. chemistrysteps.comlumenlearning.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. This initial step increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orgchemistrysteps.comlumenlearning.comyoutube.com A series of proton transfers and tautomerization steps then lead to the formation of a protonated amide, which upon further hydrolysis, yields the corresponding carboxylic acid, 3-(azepan-1-yl)propanoic acid, and an ammonium (B1175870) ion. libretexts.orgchemistrysteps.com

In a basic medium, the strong nucleophile, typically a hydroxide (B78521) ion, directly attacks the electrophilic nitrile carbon. libretexts.orgyoutube.comyoutube.com This is followed by protonation from water to form an imidic acid, which then tautomerizes to the amide intermediate, 3-(azepan-1-yl)propanamide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt, which upon acidic workup, gives the final carboxylic acid. chemistrysteps.comyoutube.com

Reduction: The nitrile group can be reduced to a primary amine, yielding 3-(azepan-1-yl)propan-1-amine. chemguide.co.ukbldpharm.com A powerful reducing agent such as lithium aluminium hydride (LiAlH₄) is typically required for this transformation. chemistrysteps.comchemguide.co.uklibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile. libretexts.org This initial attack forms an imine anion intermediate. A second hydride transfer then occurs, leading to a dianion. libretexts.org Subsequent quenching of the reaction with water protonates the dianion to furnish the primary amine. libretexts.orgyoutube.com Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like palladium, platinum, or nickel can also achieve this reduction. chemguide.co.uk

Table 1: Mechanistic Steps in Nitrile Group Transformations of this compound

| Transformation | Condition | Step 1 | Step 2 | Step 3 | Final Product |

| Acid Hydrolysis | Aqueous Acid (e.g., H₃O⁺) | Protonation of the nitrile nitrogen. libretexts.orglumenlearning.com | Nucleophilic attack by water on the nitrile carbon. libretexts.orglumenlearning.com | Tautomerization to an amide intermediate. chemistrysteps.com | 3-(Azepan-1-yl)propanoic acid |

| Base Hydrolysis | Aqueous Base (e.g., OH⁻), then Acid Workup | Nucleophilic attack by hydroxide on the nitrile carbon. libretexts.orgchemistrysteps.com | Protonation by water to form an imidic acid. chemistrysteps.com | Tautomerization to an amide intermediate. chemistrysteps.com | 3-(Azepan-1-yl)propanoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Nucleophilic attack by hydride ion (H⁻) to form an imine anion. libretexts.org | A second hydride attack forms a dianion. libretexts.org | Protonation with water. libretexts.org | 3-(Azepan-1-yl)propan-1-amine |

Investigation of Reaction Pathways in Ionic Liquid Formation

While this compound is not itself an ionic liquid, its structural components, particularly the azepane ring, can serve as a precursor for the synthesis of novel ionic liquids. Ionic liquids are salts with low melting points, often used as green solvents and catalysts in chemical reactions. nih.govresearchgate.net The formation of an ionic liquid from an azepane derivative typically involves the quaternization of the tertiary nitrogen atom.

The proposed mechanistic pathway involves the N-alkylation of the azepane nitrogen in this compound. This is a standard Sₙ2 reaction where the nitrogen atom acts as a nucleophile, attacking an alkyl halide (e.g., butyl bromide). This reaction creates a quaternary ammonium cation, with the nitrile-containing propyl chain and the newly added alkyl group attached to the nitrogen. The counter-ion would be the halide from the alkylating agent. The resulting product would be a cyano-functionalized quaternary ammonium salt, a type of task-specific ionic liquid. The presence of the nitrile group could offer unique solubility characteristics or further reactive sites. Research on the synthesis of new ionic liquids from azepane and other cyclic amines provides a basis for this proposed pathway. researchgate.net

Table 2: Proposed Mechanistic Pathway for Ionic Liquid Formation

| Reactant 1 | Reactant 2 | Reaction Type | Key Step | Proposed Product (Cation) |

| This compound | Alkyl Halide (R-X) | N-Alkylation (Sₙ2) | Nucleophilic attack of the azepane nitrogen on the electrophilic carbon of the alkyl halide. | 1-Alkyl-1-(2-cyanoethyl)azepanium |

Mechanistic Insights into Biological Interactions

Direct studies on the mechanistic biological interactions of this compound are not extensively documented. However, insights can be inferred from the known biological activities of structurally related compounds containing the azepane moiety or those classified as Mannich bases.

The azepane ring is a structural feature found in various biologically active compounds. For instance, 3-(acylamino)azepan-2-ones have been identified as broad-spectrum chemokine inhibitors, suggesting that the azepane scaffold can orient functional groups to interact with protein binding sites. nih.gov The nitrogen atom in the azepane ring is a basic center and would be protonated at physiological pH. This positive charge could facilitate electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets.

Table 3: Potential Biological Interactions of this compound Based on Structural Analogs

| Structural Feature | Potential Interaction | Biological Target Class (Inferred) | Potential Effect (Inferred) |

| Azepane Nitrogen (protonated) | Electrostatic interactions (ion-ion, ion-dipole). nih.gov | Enzymes, Receptors (e.g., Chemokine receptors). nih.gov | Inhibition of enzyme/receptor function. |

| Nitrile Group | Hydrogen bond acceptor. chemistrysteps.com | Protein binding pockets. | Contribution to binding affinity. |

| Overall Structure | Shape complementarity, hydrophobic interactions. | DNA, DNA Topoisomerases. nih.gov | Disruption of DNA topology or replication. |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

While standard synthetic routes to 3-(azepan-1-yl)propanenitrile exist, future research could focus on developing more efficient, sustainable, and scalable methods. Current advancements in organic synthesis offer several promising directions.

Organocatalytic and Biocatalytic Approaches: Traditional methods for synthesizing α-aminonitriles, such as the Strecker reaction, often rely on toxic cyanide reagents. nih.govmdpi.com Future work could explore greener alternatives using organocatalysts or biocatalysts, which can offer high enantioselectivity and milder reaction conditions. mdpi.comresearchgate.net The development of catalytic systems that avoid the direct use of hazardous cyanide sources would be a significant advancement. nih.govtandfonline.com

Advanced Ring Formation Strategies: The synthesis of the azepane ring itself is an area ripe for innovation. researchgate.net Photochemical dearomative ring expansion of nitroarenes, for example, presents a modern, two-step method to create complex azepanes from simple starting materials. researchgate.net Other strategies like ring-closing metathesis, intramolecular Heck reactions, and tandem amination/cyclization of functionalized allenynes could be adapted to produce this compound and its analogs with greater control and efficiency. researchgate.netnih.gov

Flow Chemistry: Continuous flow photolysis and other flow chemistry techniques could be employed to improve the synthesis of azepine precursors, potentially offering higher yields and safer handling of reactive intermediates compared to batch processes. researchgate.netresearchgate.net

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The this compound scaffold is an excellent starting point for the design of new bioactive molecules. The azepane ring and the nitrile group offer multiple points for chemical modification to tune the compound's properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is crucial. This involves synthesizing derivatives with substitutions on the azepane ring to probe the impact on biological activity. For instance, studies on azepan-3-one (B168768) based cathepsin K inhibitors have shown that the position and stereochemistry of a simple methyl group can dramatically alter inhibitory potency and pharmacokinetic properties. nih.govresearchgate.net Similar investigations on the this compound core could uncover derivatives with potent and selective activities.

Nitrile Group as a Pharmacophore: The nitrile group is not merely a synthetic handle; it is a key functional group in many approved drugs. nih.gov It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even as a covalent "warhead" that forms a reversible or irreversible bond with a biological target. nih.govrsc.org Future research should explore derivatives where the nitrile group's electronic and steric properties are fine-tuned to optimize interactions with specific targets, such as enzymes (e.g., 11β-HSD1 inhibitors) or receptors (e.g., histamine (B1213489) H3 receptor antagonists). nih.govnih.gov

Hybrid Molecule Design: Another promising strategy is the creation of hybrid molecules that combine the azepane-nitrile scaffold with other known pharmacophores. For example, incorporating fragments of tryptophan or quinazolinone has led to azepine derivatives with significant antiviral or antitumor activities. nih.govnih.gov This approach could lead to the discovery of compounds with novel mechanisms of action or improved therapeutic profiles.

Deepening Mechanistic Understanding at the Molecular Level

To guide the rational design of advanced derivatives, a thorough understanding of how this compound and its analogs interact with biological systems at the molecular level is essential.

Computational Modeling and In Silico Screening: Molecular docking and other computational techniques can be powerful tools to identify potential biological targets and predict the binding modes of these compounds. researchgate.net In-silico studies can simulate interactions with a vast array of proteins, such as kinases, proteases, or G-protein coupled receptors, providing hypotheses that can be tested experimentally. nih.govnih.gov For example, computational analysis has been used to rationalize the binding of nitrile-containing ligands to the active sites of monoamine oxidases (MAO). core.ac.uk

Biophysical and Structural Biology Techniques: X-ray crystallography and NMR spectroscopy can provide atomic-level details of how these molecules bind to their targets. nih.gov Obtaining crystal structures of derivatives in complex with their target proteins can reveal key interactions and guide further optimization of the chemical structure for improved potency and selectivity. nih.govresearchgate.net

Probing Covalent Inhibition: For derivatives designed to act as covalent inhibitors, mechanistic studies are needed to understand the reactivity of the nitrile group with specific amino acid residues (like cysteine) in the target protein. rsc.org Investigating the kinetics and reversibility of this covalent bond formation is critical for developing safe and effective therapeutic agents.

Translational Applications in Pharmaceutical and Material Sciences

The knowledge gained from the research directions outlined above can be translated into practical applications in both medicine and materials.

Pharmaceutical Sciences: The structural motifs present in this compound suggest a broad range of potential therapeutic applications. Azepane-containing compounds have been investigated for a multitude of diseases. nih.govtandfonline.com Based on the activities of related molecules, future research could focus on developing derivatives for:

Central Nervous System (CNS) Disorders: Azepine derivatives have been explored as 5-HT(2A/2C) receptor antagonists for anxiety and depression, and as glycine (B1666218) transporter 1 (GlyT1) inhibitors. sigmaaldrich.com

Oncology: Various azepine-based molecules have shown anticancer properties, including some that function as hedgehog signaling inhibitors. researchgate.netnih.gov

Infectious Diseases: The azepane core is found in compounds with potential antimicrobial and antiviral activities. researchgate.netnih.gov

Metabolic Diseases: Azepane sulfonamides have been identified as potent inhibitors of 11β-HSD1, a target for treating metabolic syndrome. nih.gov

Material Sciences: The nitrile functional group is highly versatile in polymer chemistry. numberanalytics.com

Polymer Synthesis and Modification: this compound could serve as a functional monomer in polymerization reactions. The nitrile group can participate in polymerization or be chemically modified post-polymerization to introduce new functionalities. numberanalytics.comresearchgate.net Such modifications can alter the polymer's properties, leading to materials with enhanced thermal stability, chemical resistance, or specific adhesive properties. researchgate.netlu.se

Functionalized Elastomers: Nitrile compounds are used to functionalize polymers like poly(styrene-co-butadiene) for applications in high-performance tires, where they can interact with fillers like carbon black to improve performance. google.com The azepane moiety in this compound could introduce unique interactive properties in such materials.

Advanced Materials: The nitrile group's polarity and reactivity can be harnessed to create specialized polymers for membranes or other advanced applications where specific chemical interactions are desired. researchgate.net

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(Azepan-1-yl)propanenitrile in laboratory settings?

- Methodological Guidance :

-

PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosols are generated .

-

Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .

-

Waste Disposal : Segregate waste in designated containers and collaborate with certified hazardous waste management services to prevent environmental contamination .

-